3-Chloro-4-ethoxy-5-methylaniline
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Overview
Description
3-Chloro-4-ethoxy-5-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to the benzene ring, making it a substituted aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-methylaniline can be achieved through various methods, including:
Nitration and Reduction of Arenes: This classical method involves the nitration of a suitable arene followed by reduction to form the aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Copper-Mediated Chemistry: This modern approach uses copper catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Chloro-4-ethoxy-5-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules, leading to various physiological effects . The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-5-methylaniline: Similar structure but lacks the ethoxy group.
3-Methylaniline: Similar structure but lacks both the chlorine and ethoxy groups.
Uniqueness
3-Chloro-4-ethoxy-5-methylaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
90073-93-1 |
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Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-5-methylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-6(2)4-7(11)5-8(9)10/h4-5H,3,11H2,1-2H3 |
InChI Key |
MGUKKZRGSFUKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)N)Cl |
Origin of Product |
United States |
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